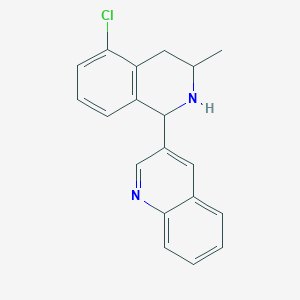
C27H42N4O4S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its complex structure, which includes a benzyl group, a sulfonamide group, and multiple butyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of with under basic conditions to form the sulfonamide intermediate.
Coupling with butylamine: The sulfonamide intermediate is then reacted with to form a longer chain sulfonamide.
Formation of the carbamate group: The final step involves the reaction of the sulfonamide with to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include 4-methylbenzenesulfonyl chloride , 4-aminobutylamine , and benzyl chloroformate . The reactions are carried out in suitable solvents such as dichloromethane or ethyl acetate under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or carbamates.
科学的研究の応用
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors , modulating their activity. The sulfonamide group is particularly important for its binding affinity, while the carbamate group contributes to its stability and bioavailability. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: can be compared with other sulfonamide and carbamate compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Carbaryl: A carbamate insecticide with a different mechanism of action.
Benzyl carbamate: A simpler carbamate used in organic synthesis.
The uniqueness of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate lies in its combined sulfonamide and carbamate functionalities, which provide it with distinct chemical and biological properties.
特性
分子式 |
C27H42N4O4S |
|---|---|
分子量 |
518.7 g/mol |
IUPAC名 |
(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H42N4O4S/c1-19-8-10-22(11-9-19)36(34,35)30-15-12-20(13-16-30)25(33)31-14-6-7-23(31)24(32)28-21-17-26(2,3)29-27(4,5)18-21/h8-11,20-21,23,29H,6-7,12-18H2,1-5H3,(H,28,32)/t23-/m0/s1 |
InChIキー |
JUCBCFVEUINVCC-QHCPKHFHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4CC(NC(C4)(C)C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4CC(NC(C4)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
